molecular formula C11H13NO3 B12620518 Phenyl (1-hydroxybut-3-en-2-yl)carbamate CAS No. 921766-33-8

Phenyl (1-hydroxybut-3-en-2-yl)carbamate

Cat. No.: B12620518
CAS No.: 921766-33-8
M. Wt: 207.23 g/mol
InChI Key: XPYHZLURTDSTCF-UHFFFAOYSA-N
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Description

Phenyl (1-hydroxybut-3-en-2-yl)carbamate is a chemical compound with the molecular formula C11H13NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a phenyl group and a hydroxybutenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (1-hydroxybut-3-en-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 1-hydroxybut-3-en-2-yl alcohol under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl (1-hydroxybut-3-en-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl (1-hydroxybut-3-en-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl (1-hydroxybut-3-en-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Phenyl (1-hydroxybut-3-en-2-yl)carbamate can be compared with other carbamate derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential biological activity .

Properties

CAS No.

921766-33-8

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

phenyl N-(1-hydroxybut-3-en-2-yl)carbamate

InChI

InChI=1S/C11H13NO3/c1-2-9(8-13)12-11(14)15-10-6-4-3-5-7-10/h2-7,9,13H,1,8H2,(H,12,14)

InChI Key

XPYHZLURTDSTCF-UHFFFAOYSA-N

Canonical SMILES

C=CC(CO)NC(=O)OC1=CC=CC=C1

Origin of Product

United States

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